

Application Notes and Protocols for (S)-Pantoprazole-d6 in Preclinical Trials

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Compound of Interest

Compound Name: (S)-Pantoprazole-d6

Cat. No.: B12417617

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Introduction

(S)-Pantoprazole, the levorotatory enantiomer of pantoprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. It achieves this by irreversibly binding to the H⁺/K⁺-ATPase (proton pump) on the secretory surface of gastric parietal cells[1][2][3]. This specific mechanism of action makes it a valuable tool for studying acid-related gastrointestinal diseases in preclinical models. The deuterated form, **(S)-Pantoprazole-d6**, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays due to its similar chemical properties and distinct mass-to-charge ratio[4]. Furthermore, the inclusion of deuterium can potentially alter the metabolic profile of the molecule due to the kinetic isotope effect, where the cleavage of a carbon-deuterium bond is slower than a carbon-hydrogen bond, which can be a subject of investigation in metabolic studies[5][6][7].

These application notes provide detailed protocols for the use of **(S)-Pantoprazole-d6** in preclinical trials, covering pharmacokinetic, pharmacodynamic, and toxicological assessments in rodent models.

Physicochemical Properties

Property	Value	Reference
Formal Name	6-(difluoromethoxy)-2-[[[3,4-di(methoxy-d3)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole	[4]
CAS Number	922727-65-9	[4]
Molecular Formula	C16H9D6F2N3O4S	[4]
Formula Weight	389.4 g/mol	[4]
Purity	≥99% deuterated forms (d1-d6)	[4]
Formulation	A solid	[4]
Solubility	Soluble in DMSO	[4]

Experimental Protocols

Pharmacokinetic (PK) Studies

Objective: To determine the pharmacokinetic profile of **(S)-Pantoprazole-d6** in rodents.

Animal Models: Male/Female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).

Administration Routes:

- Oral (PO) Administration (Gavage):
 - Fast animals overnight with free access to water.
 - Prepare the dosing solution of **(S)-Pantoprazole-d6** in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose in water). The concentration should be calculated based on the desired dose and a maximum dosing volume of 10 mL/kg for rats and mice[8][9].
 - Accurately weigh each animal to determine the exact volume to be administered.

- Gently restrain the animal, ensuring the head and body are aligned vertically to straighten the esophagus[10].
- Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper placement in the stomach and mark the needle[8][11].
- Insert the ball-tipped gavage needle into the mouth, advancing it gently along the roof of the mouth and down the esophagus. The animal should swallow as the needle is advanced[10][12]. Do not force the needle.
- Administer the solution slowly and smoothly[10].
- Withdraw the needle in the same angle it was inserted and return the animal to its cage.
- Monitor the animal for any signs of distress[8].
- Intravenous (IV) Administration (Tail Vein Injection):
 - Prepare a sterile solution of **(S)-Pantoprazole-d6** in a suitable vehicle (e.g., saline, pH adjusted if necessary). The injection volume should not exceed 5 mL/kg for a bolus injection in mice[13].
 - Warm the animal's tail using a heat lamp or warm water (30-35°C) to induce vasodilation of the lateral tail veins[14][15].
 - Place the animal in a restraining device[14].
 - Clean the tail with 70% alcohol[16].
 - Using a 27-30 gauge needle for mice or a 25-27 gauge needle for rats, insert the needle into one of the lateral tail veins at a shallow angle, with the bevel facing up[13][17].
 - Inject the solution slowly. If resistance is felt or a blister forms, the needle is not in the vein and should be repositioned[17].
 - After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding[15].

- Return the animal to its cage and monitor for any adverse reactions.

Blood Sampling:

- Collect blood samples (approximately 100-200 μ L) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours) post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
- Centrifuge the blood samples at 4°C to separate the plasma.
- Store the plasma samples at -80°C until analysis.

Sample Analysis (LC-MS/MS):

- Sample Preparation:
 - Protein Precipitation: To 50 μ L of plasma, add 150 μ L of ice-cold acetonitrile containing a suitable internal standard (e.g., a different deuterated analog or a structurally similar compound). Vortex and centrifuge to precipitate proteins[18].
 - Liquid-Liquid Extraction: To 100 μ L of plasma, add an internal standard and extract with a mixture of diethyl ether and dichloromethane (e.g., 70:30, v/v). Vortex and centrifuge. Evaporate the organic layer and reconstitute in the mobile phase[19][20].
- Chromatographic Conditions (Example):
 - Column: C18 column (e.g., 4.6 x 50 mm, 5 μ m)[19].
 - Mobile Phase: A gradient of acetonitrile and 4 mM ammonium acetate with 0.05% formic acid[19].
 - Flow Rate: 0.6 mL/min[19].
 - Injection Volume: 7 μ L[19].
- Mass Spectrometric Detection:

- Ionization Mode: Positive electrospray ionization (ESI+).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - **(S)-Pantoprazole-d6**: The transition will be shifted by +6 m/z compared to the non-deuterated form. For example, if pantoprazole is m/z 384.1 → 200.0[18], **(S)-Pantoprazole-d6** would be approximately m/z 390.1 → 206.0 (exact masses may vary).
 - Internal Standard: Monitor the specific transition for the chosen internal standard.

Pharmacokinetic Parameters:

Calculate the following pharmacokinetic parameters using non-compartmental analysis:

- Maximum plasma concentration (C_{max})
- Time to reach maximum plasma concentration (T_{max})
- Area under the plasma concentration-time curve (AUC)
- Elimination half-life (t_{1/2})
- Clearance (CL)
- Volume of distribution (V_d)

Pharmacodynamic (PD) Studies

Objective: To evaluate the effect of **(S)-Pantoprazole-d6** on gastric acid secretion in a rodent model.

Model: Pylorus-ligated rat model.

Procedure:

- Fast male Sprague-Dawley rats for 24 hours with free access to water.

- Administer **(S)-Pantoprazole-d6** or vehicle via the desired route (PO or IV) as described in the PK protocol.
- One hour after drug administration, anesthetize the rats (e.g., with isoflurane).
- Perform a midline abdominal incision and ligate the pylorus.
- Close the abdominal incision.
- Four hours after pylorus ligation, euthanize the animals and collect the gastric contents.
- Centrifuge the gastric contents and measure the volume of the supernatant.
- Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.
- The percentage inhibition of acid secretion can be calculated relative to the vehicle-treated control group.

Toxicology Studies

Objective: To assess the acute and sub-acute toxicity of **(S)-Pantoprazole-d6**.

Acute Toxicity Study (LD50 Determination):

- Use groups of at least 5 male and 5 female rodents per dose level.
- Administer single escalating doses of **(S)-Pantoprazole-d6** via the intended clinical route (e.g., oral gavage or intravenous injection).
- Observe the animals for mortality and clinical signs of toxicity (e.g., changes in behavior, posture, respiration) for up to 14 days[21].
- Perform necropsies on all animals.
- Calculate the LD50 value using appropriate statistical methods.

Sub-acute Toxicity Study (e.g., 30-day study):

- Use groups of rodents (e.g., 10 per sex per group).

- Administer **(S)-Pantoprazole-d6** daily for 30 consecutive days at multiple dose levels (e.g., low, mid, high) and a vehicle control[22].
- Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.
- At the end of the treatment period (and a recovery period for satellite groups), collect blood for hematology and clinical chemistry analysis.
- Conduct a full necropsy and collect organs for histopathological examination.

Data Presentation

Table 1: Pharmacokinetic Parameters of (S)-Pantoprazole in Rats (Example Data)

Parameter	Oral Administration (10 mg/kg)	Intravenous Administration (5 mg/kg)
Cmax (ng/mL)	1500 ± 250	3000 ± 400
Tmax (h)	1.5 ± 0.5	0.1 ± 0.05
AUC (0-t) (ng*h/mL)	6000 ± 800	4500 ± 600
t1/2 (h)	2.0 ± 0.3	1.8 ± 0.2
Bioavailability (%)	~70	-

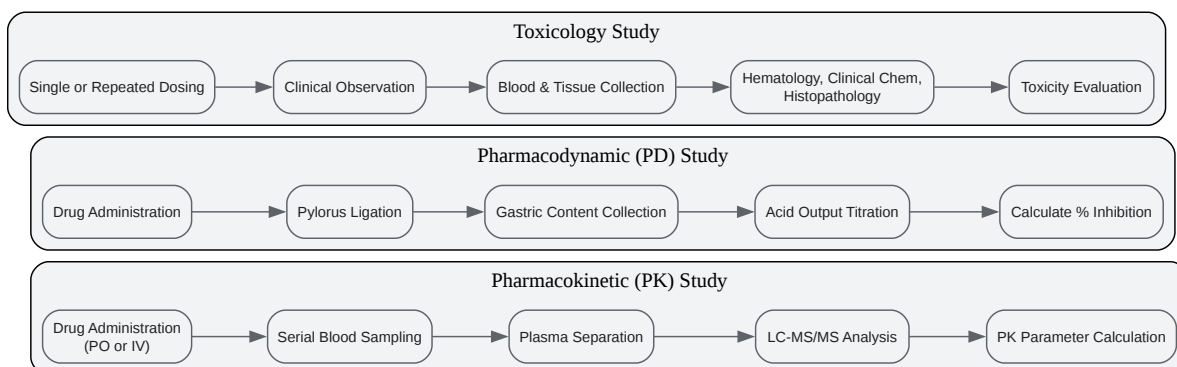
Table 2: Acute Oral Toxicity of Pantoprazole in Rodents

Species	Sex	LD50 (mg/kg)	Reference
Rat	Male	360 (thiol metabolite)	[21]
Rat	Female	340 (thiol metabolite)	[21]
Mouse	Male & Female	> 1000	[21]

Table 3: Sub-acute Intravenous Toxicity Findings for S-(-)-Pantoprazole Sodium in Rats (80 mg/kg/day for 30 days)

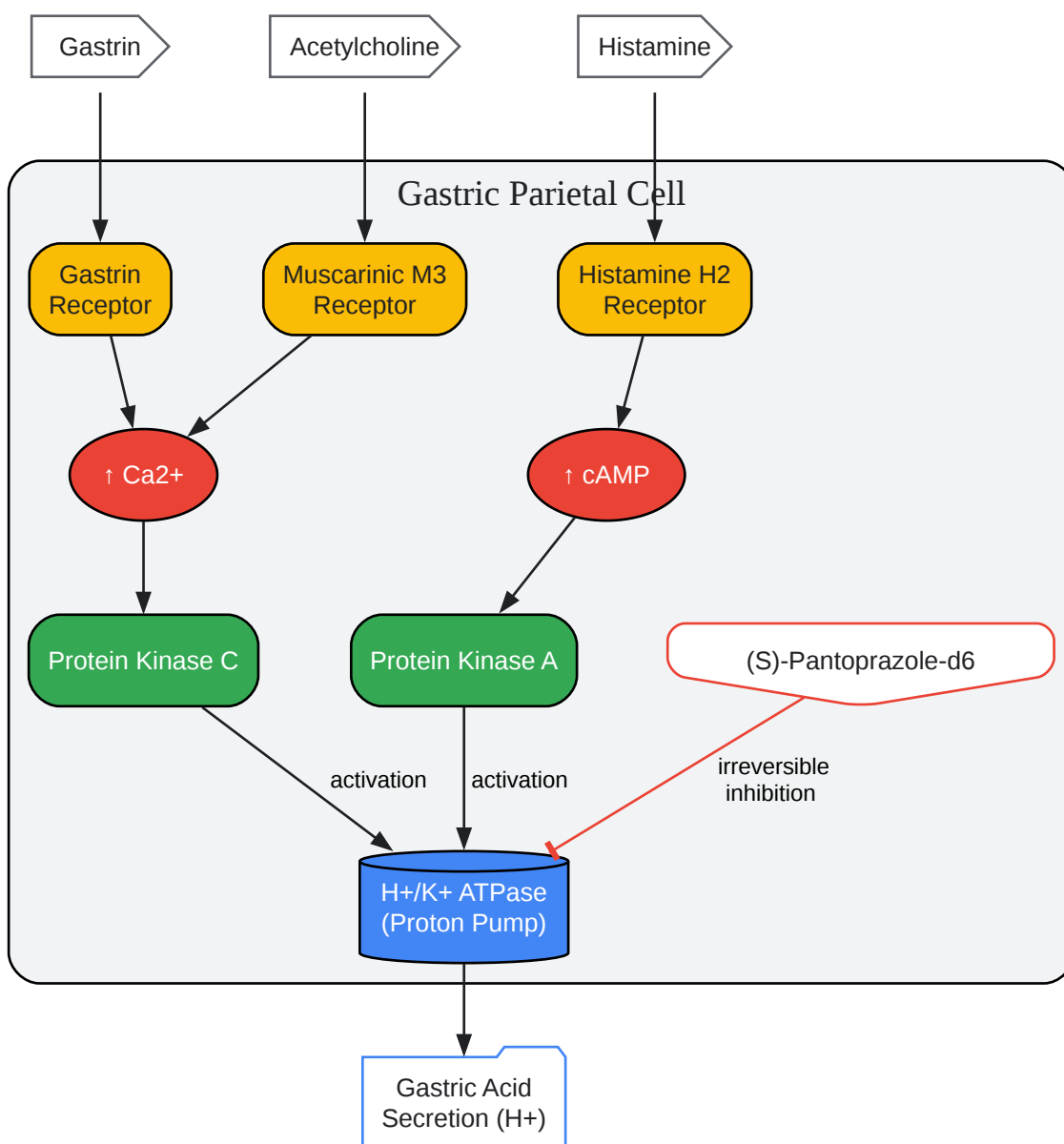
Observation	Finding	Reference
Clinical Signs	Shortness of breath, unsteady gait, lying motionless	[22]
Clinical Chemistry	Reversible changes in total cholesterol, sodium, and chloride levels	[22]
Histopathology	Reversible damage to the liver	[22]

Visualizations



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Figure 1: Preclinical Experimental Workflow for **(S)-Pantoprazole-d6**.



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Figure 2: Signaling Pathway of Gastric Acid Secretion and Inhibition by **(S)-Pantoprazole-d6**.

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